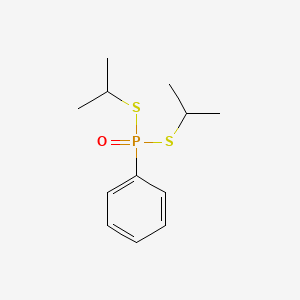
S,S-Dipropan-2-yl phenylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S-Dipropan-2-yl phenylphosphonodithioate: is a chemical compound with the molecular formula C12H19OPS2 It is known for its unique structure, which includes a phenyl group attached to a phosphonodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropan-2-yl phenylphosphonodithioate typically involves the reaction of phenylphosphonodichloridate with isopropyl mercaptan under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: S,S-Dipropan-2-yl phenylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted phosphonodithioates.
Aplicaciones Científicas De Investigación
S,S-Dipropan-2-yl phenylphosphonodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and pesticides.
Mecanismo De Acción
The mechanism of action of S,S-Dipropan-2-yl phenylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved .
Comparación Con Compuestos Similares
S,S-Diisopropyl phenylphosphonodithioate: Similar structure but with different substituents.
VX nerve agent: An organic thiophosphate with a similar phosphonodithioate moiety but used as a toxic nerve agent.
Uniqueness: S,S-Dipropan-2-yl phenylphosphonodithioate is unique due to its specific combination of isopropyl and phenyl groups attached to the phosphonodithioate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .
Propiedades
Número CAS |
68598-41-4 |
|---|---|
Fórmula molecular |
C12H19OPS2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
bis(propan-2-ylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C12H19OPS2/c1-10(2)15-14(13,16-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Clave InChI |
XLSPQYPGZITXTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SP(=O)(C1=CC=CC=C1)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


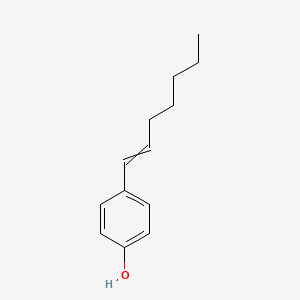
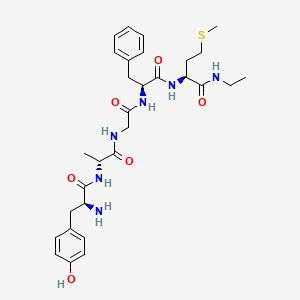
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
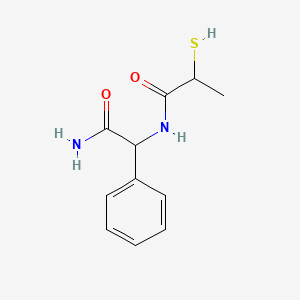
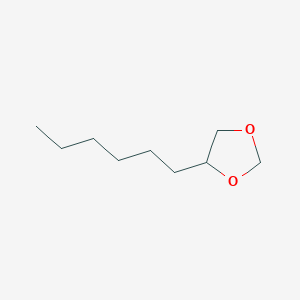
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

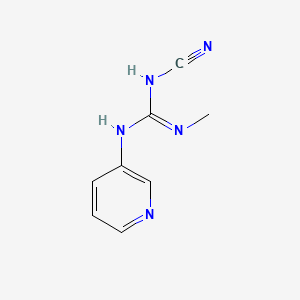
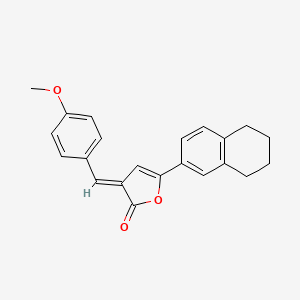
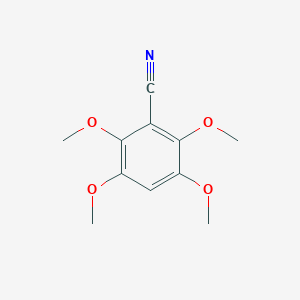
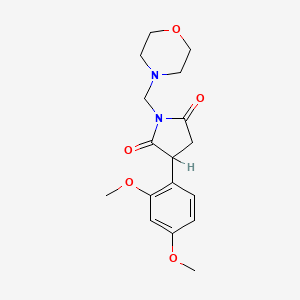
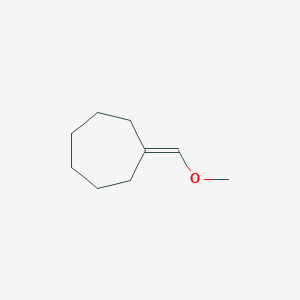
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
